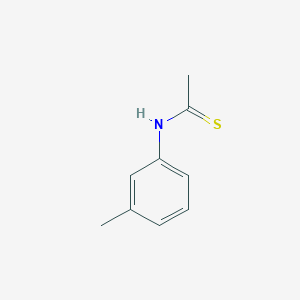
N-(M-Tolyl)ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(M-Tolyl)ethanethioamide: is an organic compound with the molecular formula C9H11NS It is a thioamide derivative, where the oxygen atom in the amide group is replaced by a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Synthesis: N-(M-Tolyl)ethanethioamide can be synthesized by reacting with in the presence of a base such as .
Alternative Methods: Another method involves the reaction of 3-methylbenzenamine with ethanethioic acid under dehydrating conditions, using reagents like phosphorus pentachloride or thionyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(M-Tolyl)ethanethioamide can undergo oxidation reactions to form sulfoxides and sulfones.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amine
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-(M-Tolyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form strong hydrogen bonds and engage in various non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Thioacetamide: Similar to N-(M-Tolyl)ethanethioamide, thioacetamide contains a thioamide group but lacks the aromatic ring.
Benzothioamide: This compound has a benzene ring attached to the thioamide group, similar to this compound but with different substituents on the aromatic ring.
Uniqueness: this compound is unique due to the presence of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thioamide derivatives and contributes to its specific properties and applications .
Propriétés
Formule moléculaire |
C9H11NS |
|---|---|
Poids moléculaire |
165.26 g/mol |
Nom IUPAC |
N-(3-methylphenyl)ethanethioamide |
InChI |
InChI=1S/C9H11NS/c1-7-4-3-5-9(6-7)10-8(2)11/h3-6H,1-2H3,(H,10,11) |
Clé InChI |
BPMNDGYOCRWTDB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


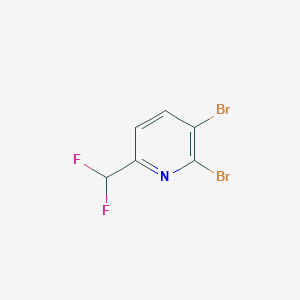
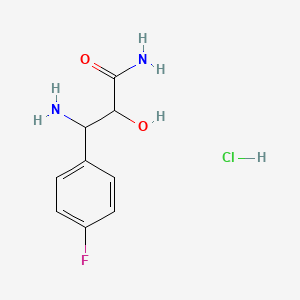
![Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13093170.png)
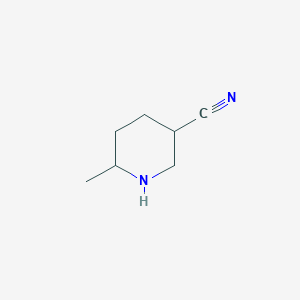
![2-(Methylthio)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093180.png)
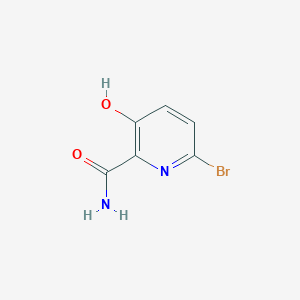
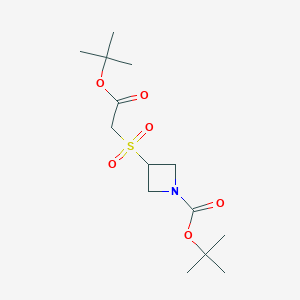
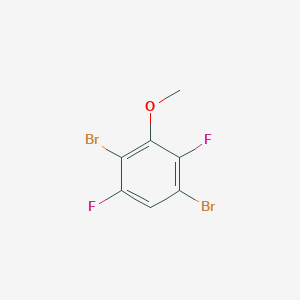
![Pyrimido[4,5-D]pyrimidine](/img/structure/B13093195.png)
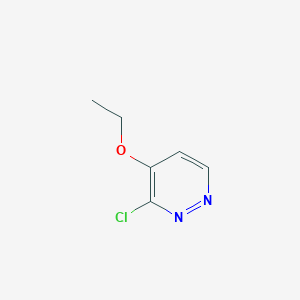
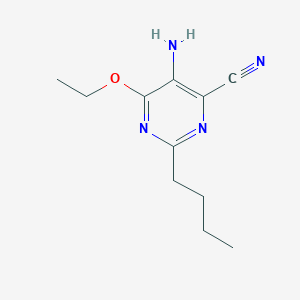
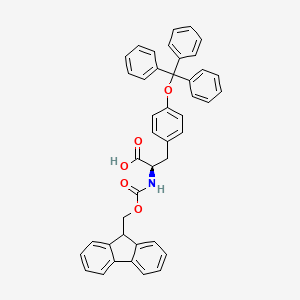
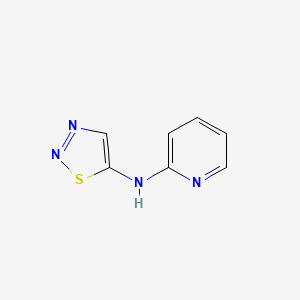
![4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile](/img/structure/B13093222.png)
